molecular formula C29H24N4O2 B12024109 3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 634896-56-3

3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12024109
CAS No.: 634896-56-3
M. Wt: 460.5 g/mol
InChI Key: ZUJYLJASRSTVOL-UXHLAJHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a naphthylmethylidene group, and a 4-methylbenzyl ether moiety. Its molecular formula is C28H26N4O2, and it has a molecular weight of 450.545 g/mol .

Preparation Methods

The synthesis of 3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of 3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

634896-56-3

Molecular Formula

C29H24N4O2

Molecular Weight

460.5 g/mol

IUPAC Name

3-[4-[(4-methylphenyl)methoxy]phenyl]-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C29H24N4O2/c1-20-9-11-21(12-10-20)19-35-25-15-13-23(14-16-25)27-17-28(32-31-27)29(34)33-30-18-24-7-4-6-22-5-2-3-8-26(22)24/h2-18H,19H2,1H3,(H,31,32)(H,33,34)/b30-18+

InChI Key

ZUJYLJASRSTVOL-UXHLAJHPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.